molecular formula C24H17BrO3 B15112037 (2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B15112037
M. Wt: 433.3 g/mol
InChI Key: OCBVDSLODJQWGD-MOURARDWSA-N
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Description

(2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a bromobenzylidene group and a phenylprop-2-en-1-yloxy group attached to a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α-bromo ketone, under basic conditions.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene group can be introduced via a condensation reaction between the benzofuran core and 4-bromobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Attachment of the Phenylprop-2-en-1-yloxy Group: The phenylprop-2-en-1-yloxy group can be attached through an etherification reaction using an appropriate phenylprop-2-en-1-ol derivative and a suitable base, such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophilic groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
  • (2Z)-2-(4-fluorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
  • (2Z)-2-(4-methylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-(4-bromobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one lies in the presence of the bromobenzylidene group, which imparts distinct chemical and biological properties Compared to its analogs with different substituents (eg

Properties

Molecular Formula

C24H17BrO3

Molecular Weight

433.3 g/mol

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H17BrO3/c25-19-10-8-18(9-11-19)15-23-24(26)21-13-12-20(16-22(21)28-23)27-14-4-7-17-5-2-1-3-6-17/h1-13,15-16H,14H2/b7-4+,23-15-

InChI Key

OCBVDSLODJQWGD-MOURARDWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Br)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Br)O3

Origin of Product

United States

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